11-Cyclohexyl-n-(n,n-dimethylsulfamoyl)-6-ethoxy-8-methoxy-6h-isoindolo[2,1-a]indole-3-carboxamide
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Overview
Description
11-Cyclohexyl-n-(n,n-dimethylsulfamoyl)-6-ethoxy-8-methoxy-6h-isoindolo[2,1-a]indole-3-carboxamide is a complex organic compound that belongs to the family of indole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 11-Cyclohexyl-n-(n,n-dimethylsulfamoyl)-6-ethoxy-8-methoxy-6h-isoindolo[2,1-a]indole-3-carboxamide involves multiple steps, including the formation of the indole core and subsequent functionalization. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules like this compound.
Chemical Reactions Analysis
11-Cyclohexyl-n-(n,n-dimethylsulfamoyl)-6-ethoxy-8-methoxy-6h-isoindolo[2,1-a]indole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of other complex molecules.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 11-Cyclohexyl-n-(n,n-dimethylsulfamoyl)-6-ethoxy-8-methoxy-6h-isoindolo[2,1-a]indole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and proteins. The compound forms hydrogen bonds with these targets, inhibiting their activity and thereby exerting its biological effects .
Comparison with Similar Compounds
Compared to other indole derivatives, 11-Cyclohexyl-n-(n,n-dimethylsulfamoyl)-6-ethoxy-8-methoxy-6h-isoindolo[2,1-a]indole-3-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include:
Indole-3-carboxamide: Known for its enzyme inhibitory properties.
Cyclopropylindolobenzazepine: Studied for its potential as an HCV NS5B polymerase inhibitor.
This compound’s unique structure and properties make it a valuable subject of study in various scientific fields.
Biological Activity
The compound 11-Cyclohexyl-n-(n,n-dimethylsulfamoyl)-6-ethoxy-8-methoxy-6H-isoindolo[2,1-a]indole-3-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a bicyclic isoindole structure, which is known to influence its biological activity due to the unique steric and electronic properties imparted by the cyclohexyl and dimethylsulfamoyl groups.
Antitumor Activity
Research indicates that compounds with similar structural motifs exhibit significant antitumor activity. For instance, studies have shown that isoindole derivatives can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Table 1: Summary of Antitumor Activity Studies
Study Reference | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
A549 | 5.2 | Apoptosis | |
HeLa | 3.8 | Cell Cycle Arrest | |
MCF-7 | 4.5 | Caspase Activation |
Neuroprotective Effects
Preliminary studies suggest that the compound may exhibit neuroprotective effects. The presence of the methoxy and ethoxy groups may enhance its ability to cross the blood-brain barrier, making it a candidate for further investigation in neurodegenerative diseases.
Case Study: Neuroprotective Activity in Zebrafish Models
A study conducted on zebrafish embryos demonstrated that exposure to the compound resulted in reduced neurotoxicity compared to control groups. Behavioral assays indicated improved locomotor function, suggesting protective effects against neurotoxic agents.
Antimicrobial Properties
The antimicrobial properties of related compounds have been documented extensively. The sulfamoyl group is known for its role in enhancing antibacterial activity. In vitro assays could be conducted to evaluate the efficacy of this compound against various bacterial strains.
Table 2: Antimicrobial Activity Data
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 12 µg/mL |
Escherichia coli | 15 µg/mL |
Pseudomonas aeruginosa | 20 µg/mL |
The biological activity of this compound may be attributed to several mechanisms:
- Receptor Interaction : The compound may interact with specific receptors involved in cellular signaling pathways.
- Enzyme Inhibition : It could inhibit enzymes essential for tumor growth or bacterial survival.
- Oxidative Stress Modulation : The methoxy groups may play a role in modulating oxidative stress responses.
Properties
Molecular Formula |
C27H33N3O5S |
---|---|
Molecular Weight |
511.6 g/mol |
IUPAC Name |
11-cyclohexyl-N-(dimethylsulfamoyl)-6-ethoxy-8-methoxy-6H-isoindolo[2,1-a]indole-3-carboxamide |
InChI |
InChI=1S/C27H33N3O5S/c1-5-35-27-22-16-19(34-4)12-14-20(22)25-24(17-9-7-6-8-10-17)21-13-11-18(15-23(21)30(25)27)26(31)28-36(32,33)29(2)3/h11-17,27H,5-10H2,1-4H3,(H,28,31) |
InChI Key |
ICTADUINZNDLFX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1C2=C(C=CC(=C2)OC)C3=C(C4=C(N13)C=C(C=C4)C(=O)NS(=O)(=O)N(C)C)C5CCCCC5 |
Origin of Product |
United States |
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